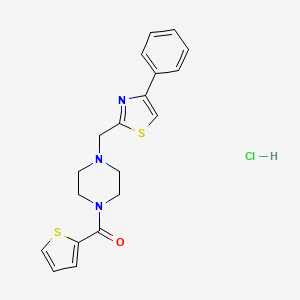

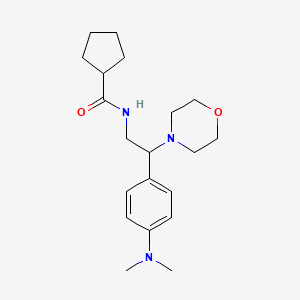

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It is part of a new library of compounds that have been designed and synthesized through a multi-step procedure .

Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds were also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Aplicaciones Científicas De Investigación

Analytical Method Development

One study developed a liquid chromatography-mass spectrometry method for quantifying a novel T-type calcium channel blocker in rat plasma. This compound, characterized by similar chemical features, demonstrated potential as a pain reliever in neuropathic pain models. The analytical method met FDA accuracy and precision standards, underlining its relevance for pharmacokinetic studies (Noh et al., 2011).

Selective Estrogen Receptor Modulators (SERMs)

Research on selective estrogen receptor modulators (SERMs) discovered compounds with significant estrogen antagonist potency. One such compound showed tenfold increased potency compared to raloxifene, a known SERM, in in vitro and in vivo assays, illustrating the therapeutic potential of these compounds in estrogen-dependent conditions (Palkowitz et al., 1997).

Antimicrobial Activity

A study on triazole analogues of piperazine synthesized a series of compounds evaluated against human pathogenic bacteria. Certain derivatives exhibited significant bacterial growth inhibition, indicating their potential as antimicrobial agents (Nagaraj et al., 2018).

Molecular Docking and Drug Development

The synthesis, characterization, and molecular docking studies of novel compounds revealed insights into their antibacterial activity. Such research aids in understanding the structural basis of bioactivity and guides the development of new therapeutic agents (Shahana & Yardily, 2020).

Tubulin Polymerization Inhibitors

A series of compounds derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization, demonstrating excellent antiproliferative properties against a wide range of cancer cell lines. This highlights the compounds' potential in cancer therapy (Prinz et al., 2017).

Histamine H3 Receptor Antagonists

The preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists underscored the discovery of promising lead compounds. This research facilitated the identification of candidates for clinical development, aimed at wake-promoting activity (Letavic et al., 2015).

Direcciones Futuras

The future directions for this compound could involve further testing and development. The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5), and some of them were found to be active . This suggests that they could potentially be developed into effective drugs in the future.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This can result in changes in cellular processes and biochemical pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above .

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles .

Result of Action

Similar compounds have been found to produce various effects, such as loss of cell viability , depending on their specific targets and modes of action .

Propiedades

IUPAC Name |

[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2.ClH/c23-19(17-7-4-12-24-17)22-10-8-21(9-11-22)13-18-20-16(14-25-18)15-5-2-1-3-6-15;/h1-7,12,14H,8-11,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBXKXHZVLLOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)

![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)